3-((4-chlorophenyl)sulfonyl)-N-phenethylazetidine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a combination of single, double, and potentially aromatic bonds. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. The presence of the azetidine ring, the phenethyl group, and the 4-chlorophenylsulfonyl group could each influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. These properties could be predicted using computational methods or determined experimentally .Scientific Research Applications
Sulfonamides: A Brief Overview
Sulfonamides have been extensively studied due to their presence in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotic medications. Their role extends into novel drug development, including anticancer agents and antiglaucoma drugs, thanks to their privileged structural motif which allows for varied biological activities (Carta, Scozzafava, & Supuran, 2012).
Scientific Research Applications
Anticancer and Antiglaucoma Agents : Sulfonamides have found applications in developing drugs with significant antitumor activity and as selective antiglaucoma drugs. This is due to their ability to target specific isoforms of carbonic anhydrase, a therapeutic strategy that underscores their versatility and potential in treating various diseases (Gulcin & Taslimi, 2018).
Biological Activities of Derivatized Compounds : Derivatization of compounds like D-glucans with sulfonylation enhances their solubility and biological activities, including antioxidation and anticoagulation. This suggests potential research avenues in modifying similar compounds for increased therapeutic efficacy (Kagimura et al., 2015).
Pharmacokinetics and Pharmacodynamics : Understanding how genetic polymorphisms affect the pharmacokinetics and pharmacodynamics of sulfonylurea drugs provides insights into personalized medicine, optimizing drug use based on genetic profiles (Xu, Murray, & McLachlan, 2009).
Environmental Impact : Studies on the environmental degradation of polyfluoroalkyl chemicals have relevance to understanding how sulfonamide compounds, and possibly related compounds, behave in natural settings, including their breakdown products and potential environmental impacts (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenylethyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-6-8-16(9-7-15)25(23,24)17-12-21(13-17)18(22)20-11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUWSJOWYCUUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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